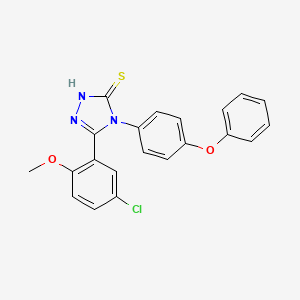

5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Structural Significance of Triazole-Thiol Moieties in Bioactive Compounds

The 1,2,4-triazole-3-thiol scaffold is distinguished by its electron-rich sulfur atom at position 3 and a tautomeric equilibrium between thione (-C=S) and thiol (-SH) forms. This duality enables diverse binding modes with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The thiol group’s nucleophilic character facilitates covalent interactions with cysteine residues in enzymes, a mechanism exploited in inhibitors targeting oxidative stress pathways and post-translational modification systems.

Substituents at positions 4 and 5 of the triazole ring critically modulate pharmacodynamic properties. For instance, aryl groups at position 4 enhance planar stacking with protein binding pockets, while electron-withdrawing substituents like chlorine at position 5 improve metabolic stability. In the case of 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, the 4-phenoxyphenyl group provides steric bulk that may restrict conformational flexibility, favoring selective interactions with hydrophobic domains of targets such as DCN1 (Defective in Cullin Neddylation 1), a regulator of cullin-RING ligase activity.

Table 1: Key Structural Features and Their Biological Implications in Selected Triazole-Thiol Derivatives

The methoxy group in this compound likely enhances solubility through polar interactions while maintaining lipophilicity for membrane penetration. Computational studies of analogous compounds suggest that such substitutions reduce torsional strain, optimizing binding to planar enzyme active sites.

Historical Evolution of Substituted 1,2,4-Triazole Pharmacophores

The medicinal exploration of 1,2,4-triazoles began in the 1950s with the synthesis of simple derivatives for antifungal applications. The introduction of the thiol moiety in the 1970s marked a turning point, as researchers recognized its ability to mimic endogenous thiol-containing molecules like glutathione. Early work focused on antitubercular agents, where triazole-thiols demonstrated superior activity over their oxadiazole counterparts due to improved target engagement.

The 1990s saw the rise of structure-activity relationship (SAR) studies, particularly around the optimization of triazole-thiol hybrids. For example, coupling triazole-thiols with fluoroquinolone cores produced dual-action antibiotics capable of overcoming efflux pump resistance. This period also established the importance of regioselective substitution, as seen in the development of letrozole and anastrozole, where triazole nitrogen positioning dictated aromatase inhibition specificity.

Recent advances leverage computational docking and molecular dynamics to refine substituent effects. The discovery of HD2, a 1,2,4-triazole-3-thione derivative with picomolar DCN1 inhibition, exemplifies this trend. By systematically varying aryl groups at positions 4 and 5, researchers achieved a 300-fold selectivity over related E3 ligases, underscoring the scaffold’s adaptability to precision targeting.

Properties

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-26-19-12-7-14(22)13-18(19)20-23-24-21(28)25(20)15-8-10-17(11-9-15)27-16-5-3-2-4-6-16/h2-13H,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXLFGKDZJURFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl ring, and the phenoxy group on the other phenyl ring, can be done through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the phenyl rings or the triazole core.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties, making it a candidate for the development of new antibiotics. Research indicates that derivatives of triazole-3-thiol exhibit significant biological activities against various bacterial strains and fungi, suggesting potential as an antifungal and antibacterial agent .

Case Study:

A study evaluated the antimicrobial activity of various triazole derivatives, including 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol. The results demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections caused by resistant strains .

Anticancer Properties

The presence of the thiol group in the compound enhances its potential for anticancer activity. Research has indicated that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Case Study:

In vitro studies have shown that this compound can significantly reduce the viability of specific cancer cell lines, suggesting its potential as a lead compound for further development into anticancer drugs .

Fungicidal Activity

Due to its antifungal properties, this compound may be utilized in agricultural chemistry as a fungicide. Its efficacy against various fungal pathogens makes it a valuable candidate for protecting crops from fungal diseases.

Case Study:

Field trials have demonstrated that formulations containing this compound effectively control fungal infections in crops, leading to increased yields and improved plant health .

Enzyme Inhibition Studies

The compound's ability to interact with biological targets such as enzymes makes it a subject of interest in biochemical research. Molecular docking studies suggest that it may inhibit specific enzymes involved in disease processes.

Case Study:

Research involving enzyme inhibition has shown that this compound can effectively inhibit enzymes related to microbial resistance mechanisms, paving the way for new therapeutic strategies against resistant pathogens .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against Gram-positive/negative bacteria |

| Anticancer properties | Reduces viability of cancer cell lines | |

| Agricultural Chemistry | Fungicide | Controls fungal infections in crops |

| Biochemical Research | Enzyme inhibition | Inhibits enzymes related to microbial resistance |

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol involves interaction with specific molecular targets. Triazole derivatives often inhibit enzymes or interfere with cellular processes, leading to their biological effects. The exact pathways and targets would depend on the specific activity being studied.

Comparison with Similar Compounds

Key Observations:

Chlorine placement: Para-chlorine (as in Yucasin ) is associated with auxin inhibition, while meta/ortho positions (e.g., 2-chlorophenyl in ) may alter electronic effects or steric hindrance. Schiff base derivatives (e.g., ) introduce additional hydrogen-bonding or π-stacking capabilities, which can enhance receptor binding in antimicrobial or imaging applications.

Thiol Reactivity :

- The thiol group enables S-alkylation (e.g., with cesium carbonate in ) or oxidation to disulfides, modulating solubility and bioavailability. For instance, alkylation of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol improves stability for pharmacological testing .

Physicochemical Properties

- Solubility: Phenoxy and methoxy groups increase hydrophobicity compared to hydroxyl or carboxyl substituents, necessitating formulation adjustments for in vivo studies.

- Tautomerism : The thiol-thione equilibrium (as studied in ) affects reactivity; thione forms are more stable but less reactive in nucleophilic substitutions.

Biological Activity

5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (CPPT) is a synthetic compound belonging to the 1,2,4-triazole class, known for its diverse biological activities. This article explores the biological activity of CPPT, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties. It also discusses structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

CPPT features a unique structure characterized by:

- A triazole ring system.

- Substituents including a chloro group and a methoxy group on one phenyl ring.

- A phenoxy group on another phenyl ring.

The molecular formula is with a molecular weight of approximately 409.89 g/mol .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In studies involving structurally similar compounds, the minimum inhibitory concentration (MIC) values ranged from 31.25 to 125 μg/mL against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Table 1 summarizes the antimicrobial activity of CPPT and related compounds:

| Compound Name | MIC (μg/mL) | Target Organisms |

|---|---|---|

| CPPT | 62.5 | E. coli |

| Compound A | 31.25 | S. aureus |

| Compound B | 125 | P. aeruginosa |

| Compound C | 62.5 | C. albicans |

Antifungal Activity

The presence of the thiol group in CPPT enhances its potential as an antifungal agent. Similar triazole compounds have shown promising antifungal activity, suggesting that CPPT may also exhibit this property . The mechanism often involves inhibiting fungal cell wall synthesis.

Anticancer Activity

Preliminary studies indicate that triazole derivatives can possess anticancer properties. For instance, certain derivatives have shown low cytotoxicity against normal cells while maintaining efficacy against cancer cell lines such as MDA-MB-231 and PC3 . The IC50 values for these compounds were above 100 µM, indicating selective toxicity towards cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of CPPT. The presence of different substituents significantly influences the compound's interaction with biological targets:

- Chloro Group : Enhances lipophilicity and may improve binding affinity to microbial enzymes.

- Methoxy Group : Could influence solubility and bioavailability.

- Phenoxy Group : Potentially increases interaction with specific receptors or enzymes involved in disease processes.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of triazole-thiols and evaluating their biological activities . For example:

- A study synthesized various S-substituted derivatives of triazole-3-thiols which demonstrated varying degrees of antimicrobial activity.

- Another investigation into the binding affinity of triazoles to enzymes implicated in microbial resistance highlighted the potential for developing new therapeutic agents based on CPPT's structure.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol?

Answer:

The compound can be synthesized via S-alkylation of the triazole-thiol precursor using halogenated alkanes in alcoholic media under microwave irradiation, which enhances reaction efficiency and yield . Characterization should include ¹H-NMR, ¹³C-NMR, LC-MS, and elemental analysis to confirm structural integrity and purity . For example, demonstrates the use of microwave-assisted synthesis to reduce reaction time compared to conventional heating .

Basic: How is antimicrobial activity evaluated for this triazole-thiol derivative?

Answer:

Antimicrobial activity is assessed using microbroth dilution methods (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). highlights the use of serial dilutions in nutrient media at pH 6.5–7.1 and 37°C, with growth inhibition monitored over 72 hours . Positive controls (e.g., ciprofloxacin) and solvent controls are critical for validating results .

Advanced: How do structural modifications influence the compound's antiradical and biological activity?

Answer:

Substituent introduction alters electronic and steric properties, impacting activity. For instance:

- 2-Hydroxybenzylidene radical addition ( ) enhances antiradical activity (78% inhibition at 1×10⁻⁴ M) by stabilizing free radicals via resonance .

- 4-Fluorobenzylidene substitution reduces potency, suggesting electron-withdrawing groups may hinder target binding .

Structure-activity relationship (SAR) studies should combine molecular docking (e.g., AutoDock Vina) with experimental assays to rationalize trends .

Advanced: What integrated strategies are used for toxicity profiling?

Answer:

In silico tools (e.g., ProTox-II, ADMETlab) predict acute toxicity and hepatotoxicity by analyzing physicochemical descriptors and target interactions . In vivo validation involves administering graded doses (e.g., 10–100 mg/kg) to rodent models, monitoring mortality, organ histopathology, and biochemical markers (e.g., ALT, AST) over 14 days . emphasizes dose-response modeling to calculate LD₅₀ and NOAEL (no-observed-adverse-effect level) .

Advanced: How is molecular docking applied to study this compound's mechanism of action?

Answer:

Docking studies (e.g., using Schrödinger Suite) simulate binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase (InhA) or human topoisomerase II . Key steps:

Protein preparation : Optimize crystal structures (PDB: 4TZK, 1ZXM) by removing water and adding hydrogens.

Grid generation : Define active-site residues (e.g., InhA’s NADH-binding pocket).

Pose validation : Compare binding scores (ΔG) and interactions (H-bonds, π-π stacking) with reference inhibitors .

highlights docking accuracy by correlating computed binding energies with experimental IC₅₀ values .

Advanced: What methodologies assess anticancer potential against solid tumors?

Answer:

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, Hep-G2) at 1–100 µM for 48–72 hours .

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.

- Metal complexation : Schiff base derivatives ( ) chelate transition metals (e.g., Cu²⁺, Zn²⁺), enhancing DNA intercalation and ROS generation. For example, Cu(II) complexes show 60–80% inhibition of Hep-G2 proliferation at 10 µM .

Advanced: How is anti-tuberculosis activity evaluated against Mycobacterium bovis?

Answer:

- Culture conditions : Inoculate M. bovis in egg-based media with 0.1–1.0% compound concentrations at pH 6.5 and 7.1, incubated at 37°C for 3 months .

- Growth inhibition : Measure colony-forming units (CFUs) and compare with isoniazid controls. reports >90% growth suppression at 1.0% concentration, indicating tuberculostatic action .

Advanced: What in silico tools predict pharmacokinetic properties (ADME)?

Answer:

- SwissADME : Computes Lipinski’s Rule of Five, bioavailability radar, and GI absorption.

- pkCSM : Predicts blood-brain barrier penetration and CYP450 inhibition.

uses ADME analysis to identify favorable logP (2.8–3.5) and moderate solubility (~50 µM), guiding lead optimization .

Basic: How is purity validated post-synthesis?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm).

- Spectroscopy : HR-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 424.08) and FT-IR for thiol (-SH) stretching (2550–2600 cm⁻¹) .

Advanced: Can this compound serve as a precursor for metal-based therapeutics?

Answer:

Yes. Schiff base derivatives (e.g., (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol) form octahedral complexes with Cu(II), Co(II), and Ni(II), enhancing anticancer activity. Synthesis involves refluxing the ligand with metal salts in ethanol, followed by recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.